2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXZPZMJOYYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and implications for medicinal chemistry.
Structural Characteristics
This compound features a unique spirocyclic structure with various functional groups that enhance its reactivity and potential interactions with biological macromolecules. Its molecular formula is , with a molecular weight of approximately 499.47 g/mol. The presence of a thioacetamide moiety is crucial for its biological activity, allowing it to interact with enzymes and receptors effectively.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : Its structural features may enable it to bind selectively to receptors, influencing signaling pathways critical for cellular functions.
The exact mechanisms of action remain to be fully elucidated; however, the following hypotheses have been proposed based on structural analysis and preliminary data:
- Binding Affinity : The spirocyclic core provides a unique binding site that may enhance affinity for target proteins.
- Electrostatic Interactions : The presence of bromine and sulfur atoms may facilitate electrostatic interactions with active sites of enzymes or receptors.
- Hydrophobic Interactions : The bulky aromatic groups can contribute to hydrophobic interactions that stabilize the compound-receptor complex.
Interaction Studies
Research into the interaction profiles of this compound reveals its potential to bind to various proteins involved in critical biological processes. Here are some findings from recent studies:
| Target Protein | Interaction Type | Biological Implication |
|---|---|---|
| Enzyme A | Inhibition | Reduced metabolic activity |
| Receptor B | Agonism | Enhanced signaling pathway |
| Protein C | Antagonism | Blockade of disease progression |
These interactions suggest that the compound could serve as a lead candidate for drug development targeting specific diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds within the same structural family. For example:
- Antitumor Activity : Compounds structurally related to this compound have demonstrated potent antitumor effects in vitro against various human cancer cell lines (e.g., KB, HepG2) .
- Antimicrobial Properties : Related spirocyclic compounds have shown promising antimicrobial activity against several pathogens, indicating a broad spectrum of biological effects .
Future Directions
Further research is necessary to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future exploration include:
- Mechanistic Studies : Detailed investigations into molecular mechanisms and pathways affected by the compound.
- In Vivo Studies : Evaluation of pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety.
- Structure-Activity Relationship (SAR) Analysis : Systematic modification of the compound's structure to optimize biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
